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Compound of Interest

2-Azabicyclo[2.2.1]heptane-3-
Compound Name:
carboxylic acid

Cat. No.: B1253527

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-
Azabicyclo[2.2.1]heptane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-azabicyclo[2.2.1]heptane-3-
carboxylic acid, a conformationally constrained proline analogue of significant interest in
medicinal chemistry and drug development. Its rigid bicyclic structure makes it a valuable
scaffold for creating novel therapeutics with improved potency and pharmacokinetic profiles.
This document details its molecular structure, physicochemical properties, synthesis, and its
pivotal role as a building block in the development of notable drugs, including Dipeptidyl
Peptidase-4 (DPP-4) inhibitors and the Hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir.

Molecular Structure and Physicochemical
Properties

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a saturated bicyclic amino acid. The core
structure consists of a cyclopentane ring bridged by an ethylamine moiety. The stereochemistry
at carbons 1, 3, and 4 is critical for its biological activity and its utility as a chiral building block.
The exo and endo isomers, along with the chirality at the 3-position, give rise to several
stereoisomers. The (1R,3S,4S) and (1S,3R,4R) isomers are of particular importance in
pharmaceutical synthesis. For many synthetic applications, the nitrogen atom is protected,
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most commonly with a tert-butoxycarbonyl (Boc) group, to yield N-Boc-2-

azabicyclo[2.2.1]heptane-3-carboxylic acid.

Physicochemical Data

Quantitative data for the parent compound and its widely used N-Boc derivative are

summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid and its

N-Boc Derivative

Property

2-
Azabicyclo[2.2.1]heptane-
3-carboxylic acid

(1R,3S,4S)-N-Boc-2-
azabicyclo[2.2.1]heptane-
3-carboxylic acid

Molecular Formula C7H11NO:2 C12H19NO4

Molecular Weight 141.17 g/mol 241.28 g/mol

CAS Number 88260-06-4 291775-59-2
Appearance Solid White to off-white solid
Melting Point Not available 147-152 °C

pKa Not available 4.05 + 0.20 (Predicted)[1]
Solubility Hydrochloride salt is water- Not available

soluble[2]

Optical Rotation

[a]D%2 = +22.3 (c 1, MeOH) for
(1R,3S,4S)-HCl salt

[0]D22 = -170 + 10° (c = 1 in

Chloroform)

Spectroscopic Data

Table 2: Spectroscopic Data for Key Derivatives
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(1R,3S,4S)-2-

Azabicyclo[2.2.1]heptane-

Spectrum Type

3-carboxylic acid

hydrochloride

(1R,3S,4S)-N-Boc-2-
azabicyclo[2.2.1]heptane-
3-carboxylic acid

o (ppm): 1.62-1.79 (3H, m),
1H NMR (CDsOD) 1.83-1.97 (3H, m), 3.02 (1H,
s), 4.05 (1H, s), 4.21 (1H, s)

Data not readily available in a

comparable format.

0 (ppm): 27.1 (CH2), 28.6

(CH2), 36.32 (CH2), 42.7 (CH),

13C NMR (CDsOD)

61.2 (CH), 64.8 (CH), 172.0

©

Data not readily available in a

comparable format.

Crystallographic Data

The rigid bicyclic structure of this molecule has been confirmed by X-ray crystallography of its

derivatives. The following table presents key crystallographic parameters for a related

derivative, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, which shares the

core bicyclic scaffold.

Table 3: Crystallographic Data for tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-

carboxylate[3]
Parameter Value
Crystal System Monoclinic
Space Group P2
a (A 6.0710 (7)
b (A) 9.3703 (11)
c (A) 9.3002 (10)
B ()™ 100.013 (5)
Volume (A3) ** 521.00 (10)
Z 2
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Experimental Protocols

The synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is most
commonly achieved through a hetero-Diels-Alder reaction, followed by hydrogenation and
hydrolysis. The following is a detailed methodology for the synthesis of the (1R,3S,4S)-N-Boc
derivative, a key intermediate for many pharmaceutical applications.

Synthesis of (1R,3S,4S)-N-Boc-2-
azabicyclo[2.2.1]heptane-3-carboxylic acid

This synthesis involves a multi-step, one-pot procedure starting from ethyl glyoxylate and (R)-
phenylethylamine.

Materials:

Ethyl glyoxylate

(R)-phenylethylamine

o Toluene

« Molecular sieves (4 A)

e Methanol

o Trimethylchlorosilane

e Cyclopentadiene

» Palladium on carbon (10%)

e Sodium hydroxide

» Di-tert-butyl dicarbonate (Bocz0)
e Hydrochloric acid

o Ethyl acetate
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Protocol:

e Imine Formation: Dissolve ethyl glyoxylate in toluene and cool the solution to -10 to 0 °C.
Add molecular sieves and (R)-phenylethylamine and stir for 3 hours to form the
corresponding imine.

» Diels-Alder Cycloaddition: To the cooled reaction mixture, add methanol and
trimethylchlorosilane and stir for 2 hours. Subsequently, add freshly cracked cyclopentadiene
and continue stirring for another 3 hours. This step forms the bicyclic ene-ester.

o Hydrogenation: Add 10% palladium on carbon to the reaction mixture and hydrogenate at
normal pressure for 3 hours. This reduces the double bond of the bicyclic system.

o Saponification: Add an aqueous solution of sodium hydroxide and warm the mixture to 50 °C,
stirring for 2 hours to hydrolyze the ethyl ester to the carboxylic acid.

e Boc Protection: Cool the reaction mixture to 0 °C and add Boc anhydride (Boc20). Stir for 4
hours to protect the secondary amine.

o Workup and Isolation: Acidify the reaction mixture with hydrochloric acid and extract the
product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
recrystallization to yield (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
as a white solid.

Applications in Drug Development

The rigid structure of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid makes it an excellent
scaffold for positioning functional groups in a well-defined spatial orientation, which is highly
advantageous for optimizing drug-receptor interactions.

DPP-4 Inhibitors for Type 2 Diabetes

Derivatives of 2-azabicyclo[2.2.1]heptane are used in the synthesis of potent and selective
DPP-4 inhibitors, such as Neogliptin[4][5][6]. DPP-4 is an enzyme that inactivates incretin
hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the
levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon
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release in a glucose-dependent manner, thereby improving glycemic control in patients with
type 2 diabetes.

The inhibition of DPP-4 by drugs derived from 2-azabicyclo[2.2.1]heptane-3-carboxylic acid
primarily impacts the GLP-1 signaling pathway, leading to beneficial downstream effects on
glucose homeostasis and potentially offering reno-protective effects through modulation of the
TGF-3 pathway.
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DPP-4 inhibition enhances GLP-1 signaling and may reduce TGF-3-mediated renal fibrosis.

Ledipasvir for Hepatitis C
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The (1R,3S,4S)-N-Boc derivative is a crucial chiral building block in the synthesis of Ledipasvir,
a potent inhibitor of the HCV NS5A protein.[4] NS5A is essential for viral RNA replication and
virion assembly, and its inhibition effectively halts the lifecycle of the hepatitis C virus. The rigid
bicyclic core of the amino acid helps to correctly orient the pharmacophoric elements of
Ledipasvir for optimal binding to its target.

The following diagram illustrates the key steps in the synthesis of a DPP-4 inhibitor, Neogliptin,
starting from (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.

Start: (1R,3S,4S)-N-Boc-2-azabicyclo
[2.2.1]heptane-3-carboxylic acid

Amide Formation
(e.g., with thionyl chloride, then ammonia)

:

Boc Deprotection
(e.g., with HCI)

:

Peptide Coupling with
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative

Final Product: Neogliptin

Click to download full resolution via product page
Simplified workflow for the synthesis of the DPP-4 inhibitor Neogliptin.

Conclusion

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid and its derivatives are versatile and highly
valuable building blocks in modern medicinal chemistry. Their conformationally restricted nature
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provides a robust scaffold for the design of potent and selective therapeutic agents. The
successful application of this core in drugs for metabolic diseases and viral infections
underscores its importance and highlights its potential for future drug discovery and
development endeavors. This guide provides essential technical information to aid researchers
and scientists in leveraging the unique properties of this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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